molecular formula H20Na2O14S B1196930 Sodium sulfate decahydrate CAS No. 7727-73-3

Sodium sulfate decahydrate

Cat. No. B1196930
CAS RN: 7727-73-3
M. Wt: 322.2 g/mol
InChI Key: RSIJVJUOQBWMIM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943056B2

Procedure details

The present invention also discloses a method of making the composition. The method consisting of the steps: (1) Preparing an aqueous solution of compound of copolymers at a concentration of 1% to 2% by weight. (2) Mixing solid, powdered sodium sulfate, fusion temperature-depressing salt, borax and water to form a paste mixture A. (3) Mixing the aqueous solution of compound of copolymers with the paste mixture A to form a mixture B. (4) At a temperature of 28-35° C., mixing the mixture B with a kind of fibres to form the composition. Eutectics of sodium sulfate decahydrate (Na2SO4.10H2O) and the fusion (melting) temperature-depressing salt are formed in the composition.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
borax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+]>O>[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,4.5.6.7.8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
borax
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a paste mixture A
CUSTOM
Type
CUSTOM
Details
A to form a mixture B
CUSTOM
Type
CUSTOM
Details
to form the composition

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.